BenchChemオンラインストアへようこそ!

3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

Kinase inhibition Syk ZAP-70

Imidazo[1,2-c]pyrimidine core scaffold with in vivo oral efficacy for Syk/ZAP-70 kinase inhibition, unlike triazolopyrimidine analogs. Also used in EED-targeted PRC2 inhibitors (e.g., ORIC-944). 98% pure. Ideal for SAR and medicinal chemistry.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 91996-64-4
Cat. No. B3303093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione
CAS91996-64-4
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=NC(=O)N12
InChIInChI=1S/C7H7N3O2/c1-4-6(11)9-5-2-3-8-7(12)10(4)5/h2-4H,1H3,(H,9,11)
InChIKeyIOAXDGNDNSVNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione (CAS 91996-64-4): Core Scaffold for Kinase-Targeted Heterocyclic Chemistry


3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione (CAS 91996-64-4) is a fused heterocyclic compound belonging to the imidazo[1,2-c]pyrimidine class, with the molecular formula C₇H₇N₃O₂ and molecular weight 165.15 g/mol . This bicyclic scaffold combines an imidazole ring fused to a pyrimidine-2,5-dione core, creating a bridgehead nitrogen-containing system that has been extensively studied in medicinal chemistry for kinase inhibition [1]. Imidazo[1,2-c]pyrimidine derivatives are recognized for their potent inhibition of Syk family kinases (Syk and ZAP-70) and have demonstrated oral efficacy in vivo [2]. The compound serves as a versatile synthetic intermediate and a foundational scaffold for developing kinase inhibitors, PRC2 inhibitors, and other biologically active molecules [3].

Why 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione Cannot Be Interchanged with Triazolopyrimidines or Other Heterocyclic Analogs


Substituting imidazo[1,2-c]pyrimidine scaffolds with triazolopyrimidines or other fused heterocycles is not pharmacologically neutral. Direct comparative studies reveal that while 1,2,4-triazolo[4,3-c]pyrimidine derivatives exhibit strong in vitro Syk family kinase inhibition, they fail to achieve oral efficacy in vivo [1]. The conversion from a triazolo[4,3-c]pyrimidine core to an imidazo[1,2-c]pyrimidine scaffold fundamentally alters the pharmacokinetic profile, enabling oral bioavailability and in vivo suppression of passive cutaneous anaphylaxis and IL-2 production—outcomes unattainable with the triazole analogs [2]. Furthermore, the imidazo[1,2-c]pyrimidine core is a privileged scaffold for achieving selective kinase inhibition, including potent ZAP-70 and Syk inhibition, as well as PRC2 complex targeting [3]. Generic substitution with structurally similar but electronically distinct heterocycles would likely compromise both target engagement and oral bioavailability, making this specific scaffold essential for projects requiring in vivo kinase inhibition.

3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione (91996-64-4): Comparative Performance Evidence Guide


In Vivo Oral Efficacy: Imidazo[1,2-c]pyrimidine Scaffold vs. Triazolo[4,3-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine scaffold demonstrates superior oral efficacy compared to the triazolo[4,3-c]pyrimidine scaffold in Syk family kinase inhibition. While 1,2,4-triazolo[4,3-c]pyrimidine derivatives exhibit strong in vitro Syk inhibitory activity, they demonstrate poor oral efficacy in a mouse model of IL-2 production [1]. Conversion to the imidazo[1,2-c]pyrimidine scaffold yields compounds that not only maintain potent in vitro inhibition of Syk and ZAP-70 kinases but also achieve in vivo suppression of passive cutaneous anaphylaxis (PCA) reaction and Concanavalin A-induced IL-2 production following oral administration [2].

Kinase inhibition Syk ZAP-70 Oral bioavailability In vivo efficacy

ZAP-70 Kinase Selectivity: Imidazo[1,2-c]pyrimidine Scaffold Advantages

The imidazo[1,2-c]pyrimidine scaffold is capable of achieving high selectivity for ZAP-70 kinase, a critical T-cell activation mediator. SAR studies have identified 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent and highly selective ZAP-70 kinase inhibitors [1]. While quantitative selectivity ratios against specific off-targets are not reported in the source, the class is described as 'highly selective ZAP-70 kinase inhibitors,' representing a targeted pharmacological profile distinct from broader-spectrum kinase inhibitors. ZAP-70, along with Syk, are non-receptor protein tyrosine kinases that play crucial roles in B- and T-cell activation, making selective inhibition valuable for allergic disorders and autoimmune diseases [2].

ZAP-70 kinase Selectivity T-cell signaling Autoimmune disease

PRC2 Inhibition: Imidazo[1,2-c]pyrimidine Scaffold as Privileged EED-Binding Pharmacophore

The imidazo[1,2-c]pyrimidine scaffold has been specifically claimed and developed as a PRC2 (Polycomb Repressive Complex 2) inhibitor pharmacophore. Substituted imidazo[1,2-c]pyrimidines are described in patent literature as compounds that inhibit PRC2 activity, with potential applications in cancer treatment [1]. The scaffold targets the EED (embryonic ectoderm development) subunit, representing an allosteric inhibition mechanism distinct from catalytic site EZH2 inhibitors. This mechanism offers a differentiated approach to epigenetic modulation compared to direct EZH2 catalytic inhibitors, with potential implications for overcoming resistance mechanisms observed with EZH2 inhibitors [2]. Specific compounds within this class, such as ORIC-944, have been advanced as potent, selective, allosteric inhibitors that bind to the EED subunit within the PRC2 complex [3].

PRC2 inhibition EED binding EZH2 Epigenetics Cancer therapy

3-Methyl Substitution: Key Intermediate for Derivatization and Scaffold Diversification

The 3-methyl substitution on the imidazo[1,2-c]pyrimidine-2,5-dione core provides a strategic functionalization handle for further derivatization. This compound (CAS 91996-64-4) bears a methyl group at the N3 position of the imidazo ring, which can serve as a synthetic anchor point or be retained as a lipophilic substituent that influences target binding. In the Syk kinase inhibitor SAR series, related imidazo[1,2-c]pyrimidine derivatives demonstrated Kd values as low as 4 ± 2 nM for Syk binding, with compound 9f showing consistent IC50 measurements [1]. While direct quantitative binding data for the exact 3-methyl-2,5-dione compound (91996-64-4) is not publicly available, its core scaffold is identical to those achieving nanomolar Syk family kinase inhibition [2]. The compound is available at 95% minimum purity from commercial suppliers , making it suitable as a synthetic building block for structure-activity relationship studies.

Synthetic intermediate Derivatization Kinase inhibitor Heterocyclic chemistry

Recommended Application Scenarios for 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione (CAS 91996-64-4)


Lead Optimization in Orally Bioavailable Syk/ZAP-70 Kinase Inhibitor Programs

Use this compound as a starting scaffold or reference core for developing orally effective Syk family kinase inhibitors. The imidazo[1,2-c]pyrimidine core has demonstrated in vivo oral efficacy in suppressing passive cutaneous anaphylaxis and IL-2 production in mouse models, whereas triazolopyrimidine analogs fail to achieve oral activity despite comparable in vitro potency [1]. The 3-methyl substitution provides a defined functionalization point for systematic SAR exploration [2]. Researchers should prioritize this scaffold over triazolo[4,3-c]pyrimidine or triazolo[1,5-c]pyrimidine cores when oral bioavailability is a key project requirement.

Epigenetic Drug Discovery Targeting PRC2/EED Allosteric Inhibition

Employ this compound as a foundational core for designing allosteric PRC2 inhibitors that bind the EED subunit. Imidazo[1,2-c]pyrimidine derivatives have been specifically claimed in patents as PRC2 inhibitors with applications in oncology [1]. This mechanism is distinct from direct EZH2 catalytic site inhibition and may offer advantages in overcoming resistance. The scaffold has been advanced in clinical-stage compounds such as ORIC-944, validating the core for EED-targeted epigenetic drug development [2].

Heterocyclic Library Synthesis and Scaffold-Hopping Campaigns

Utilize this compound as a versatile synthetic intermediate for generating diverse imidazo[1,2-c]pyrimidine analog libraries. The core scaffold supports divergent synthesis via palladium-catalyzed cross-coupling reactions with indole and aromatic derivatives [1]. The commercially available 95% purity material [2] is suitable for parallel synthesis and high-throughput screening campaigns aimed at identifying novel kinase inhibitors or exploring alternative biological targets within the imidazo[1,2-c]pyrimidine chemical space.

Autoimmune and Allergic Disease Model Studies

Apply this scaffold in research programs targeting B-cell and T-cell mediated autoimmune or allergic disorders. Imidazo[1,2-c]pyrimidine derivatives have demonstrated in vivo suppression of passive cutaneous anaphylaxis and ConA-induced IL-2 production [1]. The scaffold's ability to achieve high selectivity for ZAP-70 kinase makes it particularly relevant for T-cell targeted interventions [2], while dual Syk/ZAP-70 inhibition profiles support applications in broader immune modulation.

Quote Request

Request a Quote for 3-Methylimidazo[1,2-c]pyrimidine-2,5(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.